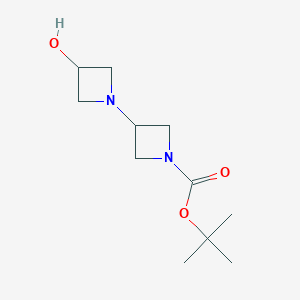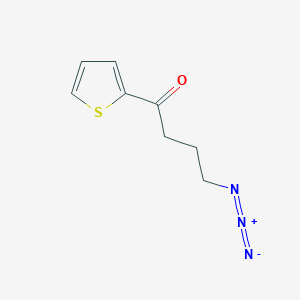
4-Azido-1-(2-thienyl)butan-1-one
Vue d'ensemble
Description
4-Azido-1-(2-thienyl)butan-1-one is a chemical compound with the molecular formula C8H10N3OS . It has an average mass of 195.242 Da and a monoisotopic mass of 195.046631 Da .
Molecular Structure Analysis
The molecular structure of 4-Azido-1-(2-thienyl)butan-1-one consists of a butanone backbone with a 2-thienyl group and an azido group attached. The exact arrangement of these groups can be determined by analyzing the compound’s InChI code .Physical And Chemical Properties Analysis
4-Azido-1-(2-thienyl)butan-1-one is a compound with a molecular weight of 196.25 . For more detailed physical and chemical properties, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Cyclocondensation : The synthesis of compounds with a similar backbone to 4-Azido-1-(2-thienyl)butan-1-one, such as 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, has been investigated, demonstrating methods of acylation and reactions with hydroxylamine and hydrazine. X-ray structural analysis provided insights into the crystal structure and intermolecular interactions within these compounds (Flores et al., 2018).
- Interaction with Amines : The interaction of structurally similar compounds with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives has been studied, showcasing the versatility of thienyl-based butanones in synthesizing complex heterocyclic compounds (Potikha et al., 2010).
Applications in Sensing and Detection
- NIR Fluorescent Chemosensors : Thienyl-containing compounds derived from 2-vinylthiophene have been developed for selective detection of Hg2+ ions in solution, demonstrating the application of thienyl-based compounds in environmental monitoring and biological systems (Jiang et al., 2016).
Material Science and Polymer Chemistry
- Polymer Synthesis : The one-pot synthesis of polytriazole grafted with poly(e-caprolactone) illustrates the utility of azido-functionalized butanols (such as 4-azido-1-(prop-2-yn-1-yloxy)butan-2-ol) in creating novel graft copolymers, revealing potential applications in material science and engineering (Gungor & Kiskan, 2014).
Propriétés
IUPAC Name |
4-azido-1-thiophen-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMBQOVMOYHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-(2-thienyl)butan-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
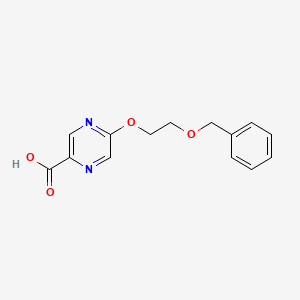
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)

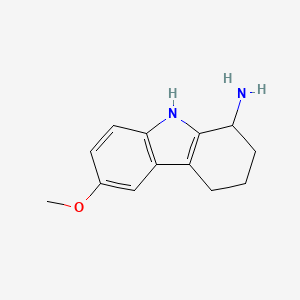
![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)
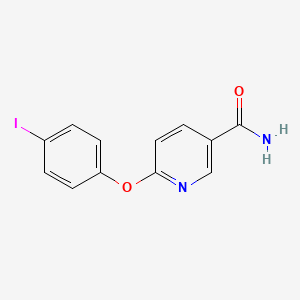
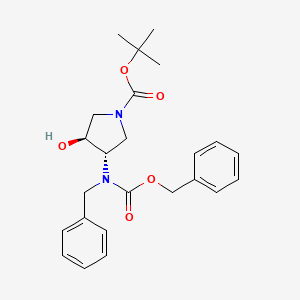
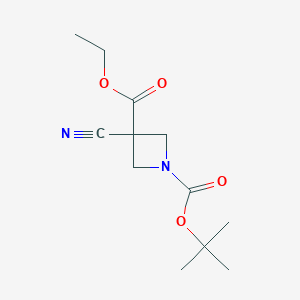
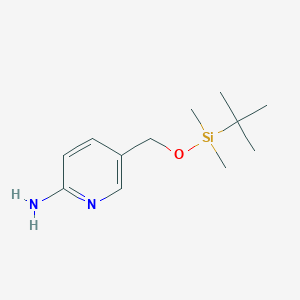
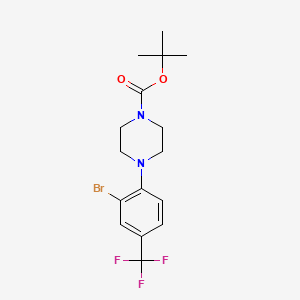
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
